The Tetrahydroazepine Scaffold: A Privileged Structure in Medicinal Chemistry
The Tetrahydroazepine Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine (CAS 2137590-97-5)
This guide provides a comprehensive technical overview of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine, a substituted seven-membered nitrogen-containing heterocycle. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge of the azepine scaffold with a focused analysis of the title compound. While specific literature on this exact molecule is emerging, this guide extrapolates from established principles of azepine chemistry and pharmacology to provide a robust framework for its synthesis, characterization, and potential therapeutic investigation.
The seven-membered tetrahydro-2H-azepine ring is a significant structural motif in a multitude of biologically active molecules.[1][2][3] Its conformational flexibility allows for optimal binding to a diverse range of biological targets, making it a "privileged scaffold" in drug discovery.[1] Azepine derivatives have been successfully developed into commercial drugs with applications as anticonvulsants, antidepressants, and antipsychotics.[3][4] The continued exploration of novel substitution patterns on the azepine core is a vibrant area of research, aiming to uncover new therapeutic agents with improved efficacy and selectivity.[2][5]
Physicochemical and Structural Characteristics
7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is a unique molecule combining the tetrahydroazepine core with a methoxy group at the 7-position and an oxane (tetrahydropyran) substituent at the 6-position. These features are expected to significantly influence its solubility, membrane permeability, and receptor binding profile.
Chemical Structure
Caption: Chemical structure of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2137590-97-5 | [6][7] |
| Molecular Formula | C₁₂H₂₁NO₂ | [7] |
| Molecular Weight | 211.3 g/mol | [7] |
| IUPAC Name | 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine | [6] |
| Predicted XlogP | 0.8 | [8] |
| Predicted Boiling Point | 307.9±35.0 °C | (Predicted) |
| Predicted Density | 1.05±0.1 g/cm³ | (Predicted) |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine This step is based on the green synthesis method.[9]
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To a stirred solution of ε-caprolactam in an appropriate solvent, add potassium carbonate.
-
Heat the mixture to 353 K (80 °C).
-
Slowly add dimethylcarbonate (DMC) dropwise over 2 hours.
-
Maintain the reaction at 353 K for an additional 1 hour after the addition is complete.
-
Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture, filter to remove the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.
Step 2: Synthesis of the Tertiary Alcohol Intermediate This step utilizes a directed lithiation followed by an aldol-type addition.
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 7-methoxy-3,4,5,6-tetrahydro-2H-azepine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise. The formation of the lithiated species is crucial for regioselectivity.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of oxan-4-one in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deoxygenation to the Final Product The Barton-McCombie deoxygenation is a classic method for this type of transformation.
-
Dissolve the tertiary alcohol intermediate from Step 2 in anhydrous toluene under an inert atmosphere.
-
Add a suitable base such as 4-dimethylaminopyridine (DMAP).
-
Add phenyl chlorothionocarbonate and stir at room temperature until the formation of the thionocarbonate is complete (monitored by TLC).
-
Add tributyltin hydride and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (around 110 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound, 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine.
Potential Pharmacological Relevance and Areas for Investigation
The structural features of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine suggest several avenues for pharmacological investigation, particularly in the realm of neuroscience. The azepine core is a well-established pharmacophore for central nervous system (CNS) targets.
Hypothetical Mechanism of Action: Modulation of Ion Channels
Many CNS-active drugs, including some azepine derivatives, function by modulating the activity of voltage-gated ion channels, such as sodium or calcium channels.[10] This modulation can lead to a stabilization of neuronal membranes and a reduction in hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain. The specific substitution pattern of the title compound could confer selectivity for certain channel subtypes.
Caption: Hypothetical signaling pathway for the target compound.
Recommended Areas for Biological Screening:
-
Anticonvulsant Activity: Screening in standard models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
-
Analgesic Activity: Evaluation in models of neuropathic and inflammatory pain.
-
Dopamine and Serotonin Receptor Binding: The azepine scaffold is present in several atypical antipsychotics; thus, binding assays for dopamine (e.g., D₂) and serotonin (e.g., 5-HT₂ₐ) receptors are warranted.
-
Kinase Inhibition: Some azepine derivatives have shown activity as kinase inhibitors, suggesting a potential role in oncology or inflammatory diseases.[11]
Safety and Handling
Based on available data, 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine should be handled with care in a laboratory setting.[6]
-
Hazard Classifications: Skin Irritant (H315), Serious Eye Damage (H318), and may cause drowsiness or dizziness (STOT SE 3, H336).[6]
-
Recommended Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion and Future Directions
7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine represents an intriguing yet underexplored molecule within the pharmacologically rich class of azepine derivatives. This guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic route offers a viable path for obtaining the compound for research purposes. Future investigations should focus on confirming its synthesis, thoroughly characterizing its physicochemical properties, and undertaking a broad biological screening campaign, particularly focused on CNS targets, to elucidate its therapeutic potential. The insights gained from such studies will not only define the value of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the diverse family of azepine-based molecules.
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